molecular formula C15H15N3O B2597439 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine CAS No. 1174310-34-9

2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine

Cat. No.: B2597439
CAS No.: 1174310-34-9
M. Wt: 253.305
InChI Key: QQRTWCRMFWHWPQ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine is a pyrazole derivative featuring a benzyl group at the 2-position, a methyl group at the 4-position, and a furan-2-yl substituent at the 5-position. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-14(13-8-5-9-19-13)17-18(15(11)16)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRTWCRMFWHWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CO2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of benzylhydrazine with 2-acetylfuran to form the intermediate hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Pyrazole derivatives, including 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine, have shown significant antimicrobial activity against a range of pathogens. Studies have indicated that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been synthesized and tested for their minimum inhibitory concentration (MIC) values, revealing effective antimicrobial properties with values ranging from 31.25 to 500 µg/mL against various strains, including resistant ones .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that compounds like this compound can inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin and diclofenac .

CompoundActivity TypeInhibition PercentageReference
This compoundAnti-inflammatoryUp to 85% TNF-α inhibition
Similar Pyrazole DerivativeAntimicrobialMIC = 31.25 µg/mL (Pseudomonas aeruginosa)

Pharmacological Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrazole derivatives in oncology. The ability of these compounds to inhibit cancer cell proliferation has been explored through various mechanisms, including the modulation of apoptotic pathways and interference with cancer cell signaling . For example, specific pyrazole derivatives have shown promise in inhibiting the growth of breast and colon cancer cells.

Neuroprotective Effects

Research has also pointed to neuroprotective properties associated with pyrazole compounds. These derivatives may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells .

Case Study 1: Antimicrobial Activity

A study synthesized various pyrazole derivatives and tested them against multiple bacterial strains. The results indicated that certain compounds exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

Case Study 2: Anti-inflammatory Efficacy

In an experimental model of inflammation, several pyrazole derivatives were evaluated for their ability to reduce edema in rats. The most potent compounds demonstrated significant reductions in paw swelling when compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide
  • Core Structure : 1,2,4-Triazole (three nitrogen atoms in a five-membered ring) vs. pyrazole.
  • Key Substituents :
    • Furan-2-yl at position 5 (shared with the target compound).
    • Sulfanyl (-S-) and acetamide (-N-C(O)-CH₃) groups at position 3.
  • Synthesis: Synthesized via alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation to introduce the pyrrole-like fragment .
Benzimidazole Derivatives (e.g., EP 1 926 722 B1 Compounds)
  • Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. pyrazole.
  • Key Substituents :
    • Trifluoromethyl (-CF₃) groups (e.g., 5-trifluoromethyl-1H-imidazol-2-yl).
    • Fluorinated aryl groups (e.g., 2-fluoro-5-pyridin-3-yl-phenyl).
  • Synthesis : Multi-step processes involving isothiocyanate intermediates and coupling reactions .
  • Pharmacological Relevance : Fluorinated substituents enhance metabolic stability and binding affinity, making these compounds candidates for kinase inhibition or oncology applications .
4,6-Dibromo-3-hydroxypicolinate Esters
  • Core Structure : Pyridine derivatives with bromine and hydroxypicolinate groups.
  • Key Substituents : Bromine atoms at positions 4 and 6, hydroxypicolinate ester at position 3.
  • Synthesis: Derived from furan-2-yl aminoacetates via bromination-rearrangement reactions .
  • Relevance : Highlights the versatility of furan-containing precursors in synthesizing halogenated heterocycles, which may influence solubility or reactivity compared to the target pyrazole .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthetic Route Biological Activity
2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine Pyrazole Benzyl, methyl, furan-2-yl Not detailed in evidence Unknown (structural focus)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, sulfanyl, acetamide Alkylation, Paal-Knorr condensation Anti-exudative (rat models)
Benzimidazole derivatives (EP 1 926 722 B1) Benzimidazole Trifluoromethyl, fluorinated aryl groups Multi-step coupling reactions Kinase inhibition (inferred)
4,6-Dibromo-3-hydroxypicolinate esters Pyridine Bromine, hydroxypicolinate Bromination-rearrangement Not reported (synthetic intermediate)

Key Differences and Implications

Core Heterocycles: Pyrazole (target) vs. Benzimidazoles’ fused aromatic system enhances planarity, favoring interactions with flat biological targets (e.g., DNA or kinase domains) .

Substituent Effects :

  • Benzyl Group : In the target compound, the benzyl group may increase lipophilicity, enhancing membrane permeability.
  • Trifluoromethyl Groups : In benzimidazole analogs, -CF₃ groups improve metabolic stability and electron-withdrawing effects, critical for target selectivity .
  • Sulfanyl-Acetamide : In the triazole analog, polar groups like sulfanyl and acetamide may improve solubility but reduce blood-brain barrier penetration .

Synthetic Complexity :

  • The target compound’s synthesis (undescribed) likely involves simpler steps compared to multi-step benzimidazole derivatives, which require precise coupling and fluorination .

Biological Activity

2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted at various positions, which contributes to its unique reactivity and biological properties. The presence of the furan moiety enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways.

Antimicrobial Activity

Studies have shown that this compound possesses broad-spectrum antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound10 - 20E. coli, S. aureus
Ciprofloxacin1 - 4E. coli, S. aureus

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The compound showed promising cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)Reference
MCF712.50
HepG226.00
NCI-H46042.30

The biological activity of this compound is believed to stem from its ability to interact with key molecular targets. For example, it may inhibit kinases involved in cell proliferation or induce apoptosis in cancer cells through various signaling pathways.

Comparative Studies

In comparison to similar compounds, such as 2-Benzyl-5-(furan-2-yl)-4-methylpyrazole and other pyrazole derivatives, the presence of the amine group in this compound enhances its reactivity and biological efficacy. The unique substitution pattern allows for further functionalization, potentially leading to more potent derivatives.

Table: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundYesYes
2-Benzyl-5-(furan-2-yl)-4-methylpyrazoleLimitedModerate
2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-carboxylic acidYesLow

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in treating various cancers. For instance, compounds structurally related to 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol have shown significant activity against multiple tumor types, suggesting that modifications to the pyrazole scaffold can lead to enhanced therapeutic profiles.

Example Case Study

A study by Zheng et al. demonstrated that pyrazole-linked benzimidazole derivatives exhibited strong anticancer activity against U937 and K562 cell lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics . This suggests a promising avenue for future research into the development of novel anticancer agents based on the pyrazole framework.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Benzyl-5-(furan-2-yl)-4-methylpyrazol-3-amine?

Methodological Answer: The synthesis typically involves multi-step processes, such as cyclization and condensation reactions. For example, pyrazole derivatives can be synthesized via:

  • Step 1: Cyclization of substituted hydrazides with reagents like POCl₃ at elevated temperatures (120°C) to form the pyrazole core .
  • Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce benzyl and furan moieties. Aryl isothiocyanates may react with amines to form thiazole or oxadiazine derivatives, as seen in analogous syntheses .
  • Step 3: Purification using column chromatography and characterization via NMR, IR, and mass spectrometry .

Key Considerations:

  • Use anhydrous conditions for moisture-sensitive intermediates.
  • Monitor reaction progress via TLC to optimize yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm proton environments and carbon frameworks. For example, aromatic protons in the furan and benzyl groups appear as distinct multiplet signals .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .
  • X-ray Crystallography: Single-crystal analysis (e.g., using WinGX software) resolves bond lengths and angles. For pyrazole derivatives, triclinic crystal systems (space group P1) with α, β, γ angles near 90°–106° are common .

Example Data:

ParameterValue (from analogous compounds)
C–C bond length1.39–1.48 Å
NH₂ torsion angle112.5°

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Computational Setup: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model geometry and electron distribution .
  • Key Analyses:
    • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For pyrazoles, gaps <4 eV suggest potential bioactivity .
    • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., the NH₂ group as a nucleophilic center).
  • Validation: Compare computed IR spectra with experimental data to refine accuracy .

Case Study:
DFT analysis of similar pyrazole derivatives achieved <2.4 kcal/mol deviation in thermochemical properties .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT assays for cytotoxicity) using fixed cell lines (e.g., HeLa) and incubation times (24–48 hrs) .
  • Structural Analogues: Compare activity across derivatives. For example, antitumor activity in 5-(benzodioxolylmethyl)thiazol-2-amine derivatives varied with substituents (Table 1) .

Q. Table 1: Antitumor Activity of Analogous Compounds

CompoundIC₅₀ (µM)Target Cell LineReference
3a12Sp1
3g13Sp4

Strategies:

  • Use high-content screening (HCS) to validate hits.
  • Perform dose-response curves in triplicate.

Q. What strategies optimize reaction yields under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading. For example:
    • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
    • Catalytic Cu(I) improves cross-coupling efficiency for furan incorporation .
  • In Situ Monitoring: Use HPLC-DAD to track intermediates and byproducts. Forced degradation studies (acid/base/oxidative stress) identify stability issues .

Case Study:
Optimizing POCl₃-mediated cyclization increased yields from 45% to 72% by adjusting stoichiometry (1:1.2 amine:POCl₃) .

Q. How can structural modifications enhance target selectivity in biological studies?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the furan ring with thiophene or benzodioxole to modulate lipophilicity (logP) .
  • Pharmacophore Modeling: Use software like Schrödinger to align key groups (e.g., NH₂ for H-bonding) with target active sites .
  • SAR Studies: Test derivatives with varying substituents (e.g., methyl, CF₃) on the benzyl group. For example, CF₃ groups improved antifungal activity in triazole derivatives .

Example Modification:

DerivativeBioactivity ChangeReference
4-Trifluoromethyl10x ↑ antifungal potency

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